molecular formula C9H9NO B153380 4-(Pyridin-3-yl)but-3-yn-1-ol CAS No. 138487-20-4

4-(Pyridin-3-yl)but-3-yn-1-ol

Cat. No.: B153380
CAS No.: 138487-20-4
M. Wt: 147.17 g/mol
InChI Key: GTWACVFJDRATJU-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)but-3-yn-1-ol is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to a butyn-1-ol chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group. Such a combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between a pyridine derivative and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a base such as triethylamine or potassium carbonate. The reaction mixture is stirred at elevated temperatures, often around 85°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: 4-(Pyridin-3-yl)but-3-ene-1-ol or 4-(Pyridin-3-yl)butane-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyridin-3-yl)but-3-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions or coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)but-3-yn-1-ol: Similar structure but with the pyridine ring attached at the 4-position.

    4-(Pyridin-2-yl)but-3-yn-1-ol: Similar structure but with the pyridine ring attached at the 2-position.

    4-(Pyrazin-2-yl)but-3-yn-1-ol: Similar structure but with a pyrazine ring instead of a pyridine ring.

Uniqueness

4-(Pyridin-3-yl)but-3-yn-1-ol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interactions compared to its isomers. This positioning can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in the synthesis of specific target molecules .

Properties

IUPAC Name

4-pyridin-3-ylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWACVFJDRATJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromopyridine (3.75 g, 23.8 mmol), 3-butyn-1-ol (2.0 g, 28.5 mmol) and triethylamine (12 ml) in anhydrous DCM was added bis(triphenylphosphine)palladium dichloride (0.05 g, 0.07 mmol) and copper(I) iodide (0.05 g, 0.26 mmol). The mixture was refluxed for 20 h under argon. After cooling, water (20 ml) was added and the product extracted into DCM. The combined organics were dried over anhydrous potassium carbonate, filtered and evaporated to give a brown oil. Column chromatography (flash silica gel, ethyl acetate) gave 4-(3-pyridyl)-1-but-3-ynol (0.43 g, 12%) as a colourless oil.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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